2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide
CAS No.: 942884-44-8
Cat. No.: VC21390867
Molecular Formula: C23H25ClN4O3
Molecular Weight: 440.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942884-44-8 |
|---|---|
| Molecular Formula | C23H25ClN4O3 |
| Molecular Weight | 440.9g/mol |
| IUPAC Name | 2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C23H25ClN4O3/c1-14(2)25-21(29)13-28-18-7-5-4-6-17(18)26-23(28)15-10-22(30)27(12-15)19-11-16(24)8-9-20(19)31-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,25,29) |
| Standard InChI Key | FZZACNYMYZIESC-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
| Canonical SMILES | CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic synthesis, starting with the formation of the benzodiazole and pyrrolidinone rings. The introduction of the chloro-methoxyphenyl group would likely involve a nucleophilic substitution or a coupling reaction. The final step would involve the attachment of the propan-2-yl acetamide moiety, possibly through an amide coupling reaction.
Biological Activity and Potential Applications
Compounds with similar structures have shown diverse biological activities, including anti-inflammatory and anticancer properties. The specific biological activity of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide would depend on its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
Research Findings and Future Directions
While specific research findings on this compound are not available, related compounds have been studied for their therapeutic potential. Future research should focus on elucidating the compound's mechanism of action, its pharmacokinetic properties, and its efficacy in relevant biological models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume